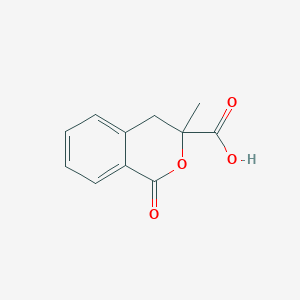![molecular formula C13H21NO2 B2803185 3-Octyl-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 205118-50-9](/img/structure/B2803185.png)
3-Octyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Übersicht
Beschreibung
The compound you mentioned is a derivative of 3-azabicyclo[3.1.0]hexane . The 3-azabicyclo[3.1.0]hexyl ring system is a conformationally constrained bicyclic isostere for the piperidine motif and displays diverse biological activities . It has great potential in the pharmaceutical industry .
Synthesis Analysis
A practical synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes was developed for the first time . The key step was photochemical decomposition of CHF2-substituted pyrazolines . This protocol has the advantages of simple operation, mild conditions, and excellent functional group tolerance .Molecular Structure Analysis
The molecular structure of 3-azabicyclo[3.1.0]hexane derivatives is characterized by a bicyclic system . The exact structure of “3-Octyl-3-azabicyclo[3.1.0]hexane-2,4-dione” would need to be determined through further analysis.Chemical Reactions Analysis
The key chemical reaction in the synthesis of 3-azabicyclo[3.1.0]hexanes is the photochemical decomposition of CHF2-substituted pyrazolines . This reaction is characterized by its simplicity, mild conditions, and excellent functional group tolerance .Wissenschaftliche Forschungsanwendungen
Synthesis and Enzyme Inhibition
3-Octyl-3-azabicyclo[3.1.0]hexane-2,4-dione derivatives have been synthesized and explored for their potential as enzyme inhibitors. For instance, certain derivatives display significant inhibitory activity against human placental aromatase, an enzyme responsible for converting androgens to estrogens. This makes them candidates for endocrine therapy in treating hormone-dependent tumors, such as breast cancer (Staněk et al., 1991).
Building Blocks for Carbapenem Nuclei
2-Azabicyclo[2.2.0]hexane-3,5-dione, structurally similar to this compound, has been synthesized and used as a new building block for carbapenem nuclei. This compound reacts with a variety of alcohols or thiols, showcasing its versatility in synthesizing carbapenem antibiotics (Katagiri et al., 1985).
Construction of Spirocyclic Heterocycles
A multi-component 1,3-dipolar cycloaddition process involving ninhydrin, α-amino acids (or peptides), and cyclopropenes has been developed to synthesize spirocyclic heterocycles containing both 3-azabicyclo[3.1.0]hexane and 2H-indene-1,3-dione motifs. This method allows for the synthesis of biologically significant scaffolds with complete stereoselectivity and high atom economy (Wang et al., 2021).
Conformational Dynamics Studies
Studies on the conformational dynamics of nitrogen-fused azabicycles, including 1-azabicyclo[2.2.0]hexane and related structures, have provided insights into the flexibility and conformational mobility of these compounds. Molecular mechanics and quantum mechanics calculations have been utilized to estimate the relative energy of conformers, aiding in understanding the structural behavior of these molecules (Belostotskii & Markevich, 2003).
Wirkmechanismus
Target of Action
3-Octyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a complex molecule that is often present in various natural and synthetic biologically active compounds Similar 3-azabicyclo[310]hexane (3-ABH) derivatives have been found to act on various biological targets, including serotonin, noradrenaline, and dopamine reuptake inhibitors .
Mode of Action
The exact mode of action of 3-Octyl-3-azabicyclo[31Similar 3-abh derivatives have been found to interact with their targets, leading to changes in cellular function . For instance, some 3-ABH derivatives inhibit the reuptake of serotonin, noradrenaline, and dopamine, thereby increasing the concentration of these neurotransmitters in the synaptic cleft and enhancing their effects .
Biochemical Pathways
For instance, some 3-ABH derivatives inhibit the reuptake of neurotransmitters, affecting the signaling pathways in the nervous system .
Pharmacokinetics
The pharmacokinetics of 3-Octyl-3-azabicyclo[31Similar 3-abh derivatives have been found to show strong binding to plasma proteins (more than 97%) and high human intestinal absorption values (955–967%), while Caco-2 cell permeability ranged from 239 to 483 nm/s . These properties can significantly impact the bioavailability of the compound.
Result of Action
The specific molecular and cellular effects of 3-Octyl-3-azabicyclo[31Similar 3-abh derivatives have been found to have various effects, including cytotoxicity and antitumor activity .
Eigenschaften
IUPAC Name |
3-octyl-3-azabicyclo[3.1.0]hexane-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-2-3-4-5-6-7-8-14-12(15)10-9-11(10)13(14)16/h10-11H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARPPWYKZSLDTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=O)C2CC2C1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-Dimethyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2803102.png)

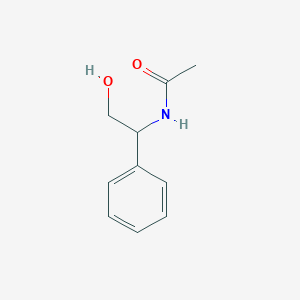
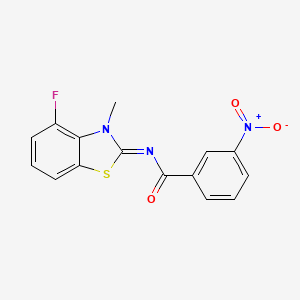
![4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(4-chlorophenyl)ethenyl]indeno[1,2-b]pyridin-5-one](/img/structure/B2803108.png)
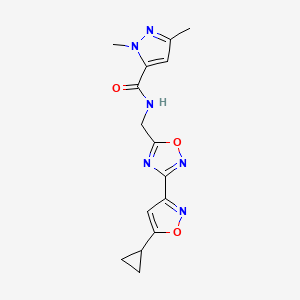

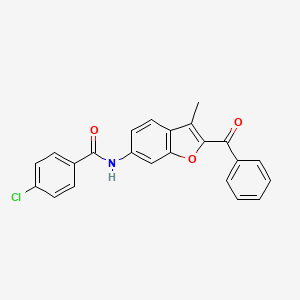
![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2803117.png)
![2-chloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide](/img/structure/B2803118.png)
![5-[1-(3,5-Difluorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2803120.png)

![N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]but-2-ynamide](/img/structure/B2803122.png)
